1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
Overview
Description
1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C19H28ClNO5S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1376719 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on N-aryl-substituted 3-hydroxypyridin-4-ones, which share structural similarities with the compound , focuses on their molecular structures and hydrogen bonding capabilities. These compounds exhibit dimeric pairs through hydrogen bonding, which could suggest potential applications in designing compounds with specific interaction capabilities or structural properties (Burgess et al., 1998).
Polymorphism in Pharmaceutical Compounds
Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, provide insights into how different crystalline forms of a compound can exist. This is crucial for understanding the physical and chemical properties of pharmaceutical compounds, which can affect their bioavailability, stability, and manufacturing (Vogt et al., 2013).
Chemical Reactions and Synthesis
The generation and reaction of the ethenethiolate anion with chloromethyl alkyl ethers and sulfides is another area of interest, illustrating methods for synthesizing compounds that could be structurally related or have applications in creating new chemical entities or intermediates for further reactions (Tanimoto et al., 1983).
Photoassisted Fenton Reaction
The photoassisted Fenton reaction's application in the complete oxidation of organic compounds in water demonstrates the potential of chemical reactions in environmental remediation and the degradation of hazardous substances (Pignatello & Sun, 1995).
Polymeric Protecting Groups
Research on polymeric protecting groups, such as the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, shows applications in the field of polymer chemistry, particularly in protecting functional groups during synthetic processes (Gormanns & Ritter, 1994).
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNOS.C2H2O4/c1-14-11-15(2)13-19(12-14)7-8-20-9-10-21-17-5-3-16(18)4-6-17;3-1(4)2(5)6/h3-6,14-15H,7-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUAARBHBGHYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOCCSC2=CC=C(C=C2)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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